2-(Vinyloxy)ethyl acrylate

Catalog No.
S3340868
CAS No.
41440-38-4
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Vinyloxy)ethyl acrylate

CAS Number

41440-38-4

Product Name

2-(Vinyloxy)ethyl acrylate

IUPAC Name

2-ethenoxyethyl prop-2-enoate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2

InChI Key

NBTXFNJPFOORGI-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC=C

Canonical SMILES

C=CC(=O)OCCOC=C

2-(Vinyloxy)ethyl acrylate is a chemical compound with the molecular formula C7H10O3C_7H_{10}O_3 and a molecular weight of 142.15 g/mol. It is characterized by the presence of both vinyl and acrylate functional groups, which contribute to its reactivity and utility in various applications. This compound is primarily used in the formulation of polymers and coatings due to its ability to undergo free radical polymerization, making it valuable in the production of materials with specific properties such as flexibility and adhesion .

  • Free Radical Polymerization: The compound can polymerize under free radical conditions, leading to the formation of poly(2-(vinyloxy)ethyl acrylate), which exhibits useful mechanical properties.
  • Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, particularly with nucleophiles such as alcohols or amines, allowing for the modification of the polymer structure .
  • Crosslinking: In the presence of crosslinking agents, 2-(Vinyloxy)ethyl acrylate can form three-dimensional networks, enhancing the material's mechanical strength and thermal stability.

Synthesis of 2-(Vinyloxy)ethyl acrylate can be achieved through several methods:

  • Esterification Reaction: A common approach involves the reaction between acrylic acid and vinyloxyethanol under acidic or basic conditions, facilitating the formation of the ester bond.
  • Transesterification: This method utilizes an existing acrylate ester and reacts it with vinyloxyethanol in the presence of a catalyst to yield 2-(Vinyloxy)ethyl acrylate.
  • Radical Polymerization: Another method involves using radical initiators to promote the polymerization of vinyloxyethanol with acrylic acid derivatives .

2-(Vinyloxy)ethyl acrylate finds numerous applications across various industries:

  • Coatings: It is used in formulating protective coatings that require durability and chemical resistance.
  • Adhesives: The compound's adhesive properties make it suitable for use in pressure-sensitive adhesives.
  • Biomedical

Studies on interaction mechanisms involving 2-(Vinyloxy)ethyl acrylate primarily focus on its behavior during polymerization processes. Its interactions with various initiators and co-monomers have been explored to optimize polymer properties. Additionally, research into its compatibility with other materials is crucial for applications in coatings and adhesives.

Several compounds share structural similarities with 2-(Vinyloxy)ethyl acrylate. Here are some notable examples:

Compound NameFormulaUnique Features
2-(Vinyloxy)ethyl methacrylateC8H12O3C_8H_{12}O_3Higher thermal stability compared to acrylates
2-(2-Vinyloxyethoxy)ethyl acrylateC9H14O4C_9H_{14}O_4Enhanced hydrophilicity due to additional ether group
Vinyl acetateC4H6O2C_4H_6O_2Simpler structure; widely used in adhesives

Uniqueness

The uniqueness of 2-(Vinyloxy)ethyl acrylate lies in its balanced combination of vinyl and acrylate functionalities, allowing for versatile applications that require both flexibility and strength. Its ability to undergo free radical polymerization while maintaining a low toxicity profile makes it particularly valuable in industrial applications where safety is a concern.

XLogP3

1.1

Wikipedia

2-Propenoic acid, 2-(ethenyloxy)ethyl ester

Dates

Modify: 2024-04-15

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